(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
CAS No.:
Cat. No.: VC13612064
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16Cl2N2 |
|---|---|
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | (1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;; |
| Standard InChI Key | XNZIHVKLRKGFBS-DTQHMAPFSA-N |
| Isomeric SMILES | CN1[C@@H]2CC[C@H]1CNC2.Cl.Cl |
| SMILES | CN1C2CCC1CNC2.Cl.Cl |
| Canonical SMILES | CN1C2CCC1CNC2.Cl.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Stereochemistry
The compound features a bicyclo[3.2.1]octane framework with two nitrogen atoms at positions 3 and 8. The (1R,5S) configuration imposes a specific spatial arrangement, critical for interactions with biological targets. The methyl group at position 8 and the hydrochloride salts at both nitrogen atoms contribute to its physicochemical profile (Table 1).
Table 1: Molecular Identity of (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
| Property | Value |
|---|---|
| IUPAC Name | (1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane; dihydrochloride |
| Molecular Formula | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 199.12 g/mol |
| CAS Number | 17783-50-5 |
| Canonical SMILES | CN1C2CCC1CNC2.Cl.Cl |
| XLogP3-AA | 1.2 (estimated) |
Comparative Analysis with Related Diazabicyclooctanes
Diazabicyclooctanes vary in substituents and stereochemistry, influencing their biological activity. For example, 8-BOC-3,8-diazabicyclo[3.2.1]octane (CAS 149771-44-8) incorporates a tert-butoxycarbonyl group, enhancing stability during synthetic workflows . Unlike the target compound, this derivative lacks ionic chloride groups, reducing aqueous solubility but improving lipophilicity for blood-brain barrier penetration .
Synthesis and Manufacturing Processes
Stepwise Synthetic Routes
The synthesis involves two primary stages:
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Formation of the Parent Amine: (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane is synthesized via cyclization reactions. Chiral catalysts or enantiomerically pure starting materials ensure stereochemical fidelity. A common precursor, 8-BOC-3,8-diazabicyclo[3.2.1]octane, is deprotected under acidic conditions to yield the free base .
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Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and solubility.
Key Reaction Conditions:
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Temperature: 0–25°C for cyclization
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Catalysts: Palladium on carbon (hydrogenation)
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Solvents: Ethanol, dichloromethane
Industrial-Scale Production Challenges
Industrial synthesis requires optimizing yield and minimizing enantiomeric impurities. Continuous flow reactors and in-line analytics are employed to monitor reaction progression. Purification via recrystallization or chromatography ensures ≥95% purity, as specified by suppliers.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C), facilitating formulation in aqueous media. The compound is stable under ambient conditions but hygroscopic, necessitating storage in desiccated environments.
Spectroscopic Characteristics
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IR Spectroscopy: N-H stretches at 3300 cm⁻¹; C-Cl vibrations at 750 cm⁻¹.
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NMR (¹H): δ 3.2–3.5 (m, bridgehead protons); δ 2.8 (s, N-CH₃).
| Supplier | Purity | Form | Price (per gram) |
|---|---|---|---|
| Sigma-Aldrich | ≥97% | White powder | $320 |
| Enamine | ≥95% | Crystalline | $280 |
| VulcanChem | ≥98% | Lyophilized | $350 |
Future Perspectives in Research and Development
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